Cas no 244205-40-1 ((2-Bromophenyl)boronic acid)

(2-Bromophenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its bromine substituent enhances reactivity, enabling selective functionalization in pharmaceutical and materials science applications. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its high purity and consistent performance make it a reliable reagent for constructing complex aromatic systems. (2-Bromophenyl)boronic acid is particularly valuable in medicinal chemistry for synthesizing intermediates and active pharmaceutical ingredients (APIs). Proper handling under inert conditions is recommended to maintain its reactivity and shelf life.
(2-Bromophenyl)boronic acid structure
(2-Bromophenyl)boronic acid structure
商品名:(2-Bromophenyl)boronic acid
CAS番号:244205-40-1
MF:C6H6BO2BR
メガワット:200.82564
MDL:MFCD01114672
CID:67173
PubChem ID:2773294

(2-Bromophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromophenylboronic acid
    • AKOS BRN-0929
    • O-BROMOPHENYLBORONIC ACID
    • RARECHEM AH PB 0074
    • 2-Bromophenylboronic
    • 2-Bromophenylboronic Acid (contains varying amounts of Anhydride)
    • (2-Bromophenyl)boronic acid
    • 2-Bromo benzene boronic acid
    • o-bromo-phenylboronic acid
    • ortho-bromophenylboronic acid
    • 2-Bromobenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronicacid, (2-bromophenyl)- (9CI)
    • STR05584
    • DTXSID90378346
    • B2889
    • SY032663
    • 2-bromophenyl boronic acid
    • 2-bromo phenyl boronic acid
    • bromobenzeneboronic acid
    • 2-Bromophenylboronic acid, >=95.0%
    • RB2088
    • HY-W000903
    • AC-24784
    • MFCD01114672
    • 244205-40-1
    • EN300-117473
    • Boronic acid, (2-bromophenyl)-
    • PLVCYMZAEQRYHJ-UHFFFAOYSA-N
    • SCHEMBL150114
    • BCP11801
    • NCGC00249483-01
    • (2-bromophenyl)boronicAcid
    • AKOS002678248
    • 2-bromo-phenyl boronic acid
    • Z1269235915
    • A5031
    • AB08325
    • AM20060964
    • 2-Bromophenylboronicacid
    • CS-W000903
    • FT-0611529
    • J-508537
    • 2-Bromobenzeneboronic Acid
    • 2-Bromophenylboronic Acid,98%
    • (2-Bromophenyl)boronic Acid; 2-Bromophenylboronic Acid; o-Bromophenylboronic Acid
    • BBL101849
    • DB-009501
    • STL555646
    • MDL: MFCD01114672
    • インチ: 1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
    • InChIKey: PLVCYMZAEQRYHJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=CC(=C1B(O)O)Br
    • BRN: 8542615

計算された属性

  • せいみつぶんしりょう: 199.96400
  • どういたいしつりょう: 199.964
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5A^2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色またはクリーム色固体
  • 密度みつど: 1.6700
  • ゆうかいてん: 113 °C (lit.)
  • ふってん: 329.2±44.0 °C at 760 mmHg
  • フラッシュポイント: 152.9±28.4 °C
  • 屈折率: 1.598
  • すいようせい: Soluble in methanol. Slightly soluble in water.
  • PSA: 40.46000
  • LogP: 0.12890
  • ようかいせい: 未確定

(2-Bromophenyl)boronic acid セキュリティ情報

(2-Bromophenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-Bromophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1027043-100g
(2-Bromophenyl)boronic acid
244205-40-1 98%
100g
¥1299 2023-04-14
eNovation Chemicals LLC
D493051-10g
2-Bromophenylboronic acid
244205-40-1 >97%
10g
$200 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B853A-5g
(2-Bromophenyl)boronic acid
244205-40-1 98%
5g
¥66.0 2023-04-08
Enamine
EN300-117473-5.0g
(2-bromophenyl)boronic acid
244205-40-1 95%
5g
$37.0 2023-06-08
Chemenu
CM136928-500g
2-Bromophenylboronic acid
244205-40-1 95%+
500g
$556 2024-07-28
ChemScence
CS-W000903-25g
(2-Bromophenyl)boronic acid
244205-40-1 99.92%
25g
$45.0 2022-04-27
TRC
B686945-50g
2-Bromophenylboronic Acid
244205-40-1
50g
$ 822.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B106988-5g
(2-Bromophenyl)boronic acid
244205-40-1 97%
5g
¥50.90 2023-09-04
Alichem
A019064776-250g
2-Bromophenylboronic acid
244205-40-1 95%
250g
$601.68 2023-09-02
Apollo Scientific
OR10387-25g
2-Bromobenzeneboronic acid
244205-40-1 98%
25g
£33.00 2025-02-19

(2-Bromophenyl)boronic acid 合成方法

(2-Bromophenyl)boronic acid 関連文献

(2-Bromophenyl)boronic acidに関する追加情報

Introduction to (2-Bromophenyl)boronic Acid (CAS No. 244205-40-1)

Boron-containing compounds have long been a subject of interest in organic chemistry due to their unique electronic properties and versatile applications. Among these, (2-Bromophenyl)boronic acid, with its CAS number 244205-40-1, stands out as a significant compound in the field of organoborane chemistry. This compound is widely utilized in various synthetic processes, particularly in the construction of complex molecular architectures through cross-coupling reactions. The integration of bromine and boron functionalities within the same molecule makes it a valuable tool for researchers exploring novel synthetic pathways.

The structure of (2-Bromophenyl)boronic acid consists of a phenyl ring substituted with a bromine atom at the ortho position and a boronic acid group (-B(OH)₂) attached directly to the aromatic ring. This arrangement imparts unique electronic characteristics to the molecule, enabling it to participate in a wide range of chemical transformations. Recent studies have highlighted its role in Suzuki-Miyaura coupling reactions, where it serves as an efficient partner for forming biaryl compounds. These reactions are pivotal in drug discovery and materials science, underscoring the importance of this compound in modern chemical research.

One of the most notable advancements involving (2-Bromophenyl)boronic acid is its application in direct arylation reactions. Traditional methods for synthesizing arylated compounds often require harsh conditions or multiple steps, but the use of this boronic acid has simplified these processes significantly. Its ability to undergo coupling under mild conditions has made it a preferred choice for researchers aiming to construct complex molecules with high precision. This development aligns with the broader trend toward greener and more efficient synthetic methodologies in organic chemistry.

Moreover, (2-Bromophenyl)boronic acid has found applications in the synthesis of functional materials, such as organic semiconductors and optoelectronic devices. Its electronic properties make it suitable for designing materials with tailored optical and electrical characteristics. Recent studies have demonstrated its potential in creating novel π-conjugated systems, which are essential components in modern electronics and energy storage devices.

The synthesis of (2-Bromophenyl)boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the bromination of phenylboronic acid followed by purification to isolate the desired product. Researchers have also explored alternative routes, such as direct coupling methods or metal-mediated transformations, to enhance yield and efficiency. These advancements highlight the dynamic nature of research surrounding this compound.

In terms of characterization, (2-Bromophenyl)boronic acid can be thoroughly analyzed using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. Additionally, mass spectrometry and infrared (IR) spectroscopy provide complementary information about its molecular composition and functional groups. These analytical tools are indispensable for ensuring the quality and reliability of this compound in various applications.

Looking ahead, the continued exploration of (2-Bromophenyl)boronic acid is expected to yield further insights into its potential uses. Its role in medicinal chemistry is particularly promising, as it can serve as a building block for designing bioactive molecules with specific pharmacological properties. Recent studies have also investigated its utility in click chemistry and other modular synthesis strategies, which aim to streamline drug discovery processes.

In conclusion, (2-Bromophenyl)boronic acid (CAS No. 244205-40-1) is a versatile compound with significant implications across multiple disciplines within organic chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to advance synthetic methodologies and develop innovative materials. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings will undoubtedly grow.

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